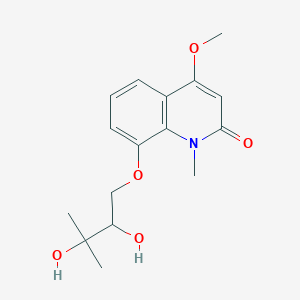![molecular formula C20H24N4O3 B3003754 N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-48-2](/img/structure/B3003754.png)
N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystal Structure Analysis
The molecular structure of a closely related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has been thoroughly investigated using single crystal X-ray diffraction. This compound crystallizes in the monoclinic P21 space group, with specific unit cell parameters and two independent molecules in the asymmetric unit. The dihedral angles between the pyrimidine moiety and the phenyl ring in the two molecules are slightly different, indicating unique conformations. The crystal structure is stabilized by intermolecular hydrogen bonds, specifically C-H…O and N-H…N interactions. The energetics of these interactions within the crystal packing were quantified using the PIXEL Coulomb London Pauli (CLP) module. Additionally, the Hirshfeld fingerprint plots and molecular electrostatic potential (MEP) maps were used to represent reaction sites and analyze the interactions at a quantitative level .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, such as guanidine, acetamidine, or benzamidine. These reactions yielded high amounts of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. Subsequent hydrolysis of these esters led to the corresponding carboxylic acids, which upon heating, were converted to 4-substituted 2-pyrimidinamines, 2-methylpyrimidines, or 2-phenylpyrimidines with excellent yields. Additionally, the synthesis of 4-unsubstituted derivatives was achieved in moderate yields by reacting dinucleophiles with ethyl 2,2-diformylacetate, followed by hydrolysis and decarboxylation to produce 2-pyrimidinamine and 2-phenylpyrimidine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are characterized by the use of dinucleophiles reacting with precursor compounds. The process involves multiple steps, including hydrolysis and decarboxylation, to yield various substituted pyrimidines. The reactions are noted for their high yields and the ability to produce a range of derivatives by altering the dinucleophiles and precursor compounds used in the synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis provides insights into the molecular conformation and stability of the crystal lattice, which are influenced by intermolecular hydrogen bonding. The synthesis analysis indicates that the pyrimidine derivatives can be manipulated to produce a variety of functional groups, which would affect their physical properties such as solubility, melting point, and reactivity. The chemical reactions analysis suggests that these compounds are reactive towards dinucleophiles, which is a significant aspect of their chemical behavior .
Propriétés
IUPAC Name |
N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-12-24-16(19(26)23(6-2)14-10-8-7-9-11-14)13-15-17(24)21(3)20(27)22(4)18(15)25/h7-11,13H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRWYXULMQZBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)


![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)